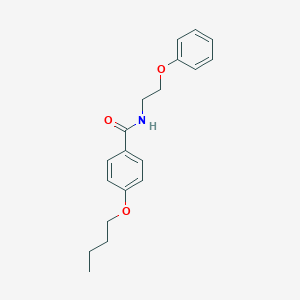

4-butoxy-N-(2-phenoxyethyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-3-14-22-18-11-9-16(10-12-18)19(21)20-13-15-23-17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQFJOBJPFFGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 4-butoxybenzoic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 12–24 hours. The carboxylic acid reacts with EDCI to form an active O-acylisourea intermediate, which subsequently reacts with 2-phenoxyethylamine to yield the target compound. Typical yields range from 75% to 85%, with purity exceeding 95% after recrystallization.

Key Reaction Conditions:

-

Molar ratio (acid:amine:EDCI:DMAP): 1:1.2:1.1:0.1

-

Solvent: DCM or THF

-

Temperature: 25°C

-

Reaction time: 18–24 hours

Acid Chloride Method

An alternative route involves converting 4-butoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 2-phenoxyethylamine in anhydrous conditions. This method offers faster reaction times (4–6 hours) but requires careful handling of corrosive reagents. Yields are comparable to carbodiimide methods (70–80%), though purity may require additional washes to remove residual chloride byproducts.

Optimization Insight:

-

Use of excess amine (1.5 equivalents) improves conversion.

-

Solvents like toluene or ethyl acetate minimize side reactions.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In one protocol, 4-butoxybenzoic acid and 2-phenoxyethylamine are mixed with EDCI and DMAP in DCM, then irradiated at 80°C for 20 minutes. This method achieves yields of 88–92% with >98% purity, demonstrating enhanced efficiency over conventional heating.

Solid-Phase Synthesis

Immobilizing 4-butoxybenzoic acid on Wang resin enables stepwise amide bond formation. After activation with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), the resin-bound intermediate reacts with 2-phenoxyethylamine. Cleavage with trifluoroacetic acid (TFA) yields the product in 65–75% yield. While less scalable, this method is advantageous for parallel synthesis of analogs.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction kinetics. A comparative study revealed:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 97 |

| THF | 7.58 | 78 | 95 |

| DMF | 36.7 | 82 | 96 |

DCM balances reactivity and ease of removal, making it the preferred choice.

Catalytic Systems

Adding DMAP (10 mol%) accelerates EDCI-mediated coupling by stabilizing the intermediate. Alternatively, hydroxybenzotriazole (HOBt) suppresses racemization, crucial for chiral analogs.

Industrial-Scale Production Considerations

Cost Analysis

| Method | Reagent Cost (USD/kg) | Waste Generation (kg/kg product) |

|---|---|---|

| EDCI/DMAP | 120 | 3.2 |

| Acid Chloride | 90 | 4.5 |

| Microwave-Assisted | 150 | 2.1 |

Microwave methods, though costly, reduce waste and energy consumption.

Environmental Impact

Recovering DCM via distillation and repurposing excess amine through acid-base extraction align with green chemistry principles.

Chemical Reactions Analysis

4-butoxy-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-butoxy-N-(2-phenoxyethyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new chemical entities in medicinal chemistry.

Synthesis Methodology

The synthesis typically involves the reaction of 4-butoxybenzoic acid with 2-phenoxyethylamine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). This method ensures high yields and purity of the target compound.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. Further research is needed to elucidate the exact pathways involved .

Therapeutic Applications

Neurological Disorders

Recent studies have highlighted the potential of benzamide derivatives, including this compound, as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer's disease. The compound's ability to inhibit these enzymes positions it as a candidate for therapeutic development aimed at cognitive disorders .

Inflammatory Diseases

The compound is also being explored for its anti-inflammatory properties. Inhibitors of Rho kinases (ROCKs), which include benzamide derivatives, have shown promise in treating conditions such as hypertension and chronic inflammatory diseases. Their mechanism involves modulation of signaling pathways that regulate inflammation .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes or signaling pathways related to disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of benzamide derivatives are highly dependent on the substituents on both the benzoyl ring and the amide nitrogen. Below is a comparative analysis of key analogs:

Key Observations:

- Butoxy vs.

- Amide Nitrogen Substituents: 2-Phenoxyethyl: Provides flexibility and moderate hydrophobicity, favoring interactions with GPCRs (e.g., FPR2) . Fluorophenyl/Heterocyclic Groups: Electron-withdrawing groups (e.g., fluorine in VU0040237) or aromatic heterocycles (e.g., quinazoline in Quin-C1) enhance receptor binding affinity and selectivity . Hydroxy/Amino Groups: Polar substituents (e.g., 2-hydroxy in A41) may facilitate hydrogen bonding but reduce bioavailability .

Biological Activity

4-butoxy-N-(2-phenoxyethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound this compound is classified as a benzamide derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃NO₂

- Molecular Weight : 295.38 g/mol

The structure features a butoxy group and a phenoxyethyl moiety attached to a benzamide core, which is thought to contribute to its biological activity.

Preliminary studies suggest that this compound may exert its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The exact mechanisms remain under investigation, but it is believed that the compound may inhibit certain enzymes or modulate signaling pathways related to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, studies have shown that similar benzamide derivatives can display significant antibacterial activity, suggesting that this compound may also possess similar properties .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, benzamide derivatives have been identified as potential inhibitors of key kinases involved in cancer progression .

Study on Benzamide Derivatives

A study focused on various benzamide derivatives, including those structurally related to this compound, reported significant findings regarding their biological activities. The study noted that certain compounds exhibited high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

| Compound | Larvicidal Activity (%) at 10 mg/L |

|---|---|

| 7a | 100 |

| 7b | 10 |

| 7h | 20 |

| 7i | 15 |

This table illustrates the varying degrees of larvicidal activity among different compounds, highlighting the potential for further development in pest control applications.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of compounds like this compound. Research involving similar benzamides has indicated their efficacy in reducing tumor growth in animal models. For instance, compounds exhibiting similar structural features have shown promise in inhibiting cell proliferation driven by specific oncogenes .

Q & A

Section 1: Synthesis and Purification

1. Basic: Q. Q1. What are the standard synthetic routes for preparing 4-butoxy-N-(2-phenoxyethyl)benzamide, and how can reaction yields be optimized? A1. The compound is typically synthesized via amide coupling between 4-butoxybenzoic acid derivatives (e.g., acyl chlorides) and 2-phenoxyethylamine. Key steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or coupling agents like HATU/DCC to generate reactive intermediates .

- Solvent selection : Dichloromethane (DCM) or acetonitrile are common solvents for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) improves purity. Yield optimization involves stoichiometric control (1.2:1 amine:acyl chloride ratio) and inert atmosphere conditions to prevent hydrolysis .

2. Advanced: Q. Q2. How can researchers address low yields in amide coupling reactions involving sterically hindered intermediates? A2. Steric hindrance can be mitigated by:

- Coupling agents : Switch from DCC to more efficient reagents like EDCI/HOBt, which stabilize intermediates and reduce side reactions .

- Temperature modulation : Conduct reactions at 0–5°C to slow competitive hydrolysis while maintaining reactivity.

- Microwave-assisted synthesis : Accelerate reaction kinetics under controlled conditions (e.g., 100°C, 30 min) to improve yields .

- Hazard mitigation : Follow risk assessments for reactive intermediates (e.g., acyl chlorides), including fume hood use and PPE protocols .

Section 2: Structural Characterization

3. Basic: Q. Q3. Which spectroscopic and analytical methods are essential for confirming the structure of this compound? A3. Core techniques include:

- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy CH₂ at δ 3.4–4.2 ppm) and carbon backbone .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

- Mass spectrometry (LCMS/HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.2) .

4. Advanced: Q. Q4. How can researchers resolve ambiguities in NMR spectra caused by overlapping signals or dynamic processes? A4. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons to specific carbons .

- Variable-temperature NMR : Suppress signal broadening from conformational exchange (e.g., rotameric equilibria in the phenoxyethyl group) .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference and enhance resolution .

Section 3: Biological Activity and Mechanism

5. Basic: Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A5. Common assays include:

- Enzyme inhibition screens : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .

- Receptor binding assays : Radioligand displacement studies (e.g., GPCR targets) with IC50 determination .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HepG2) to assess baseline toxicity .

6. Advanced: Q. Q6. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications? A6. SAR strategies involve:

- Functional group substitution : Replace the butoxy group with methoxy or trifluoromethyl to modulate lipophilicity and target binding .

- Scaffold hopping : Compare activity against analogs like N-(2-phenoxyethyl)-4-cyanobenzamide to identify critical pharmacophores .

- Molecular docking : Use software (e.g., AutoDock) to predict binding modes with protein targets (e.g., COX-2 or EGFR kinases) .

Section 4: Data Analysis and Contradictions

7. Advanced: Q. Q7. How should researchers reconcile conflicting toxicity data for benzamide analogs in preclinical studies? A7. Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., Ames test vs. Comet assay) and use positive/negative controls .

- Species-specific metabolism : Compare rodent and human hepatocyte metabolism profiles to identify detoxification pathways .

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to differentiate noise from true toxicity signals .

8. Advanced: Q. Q8. What computational methods validate experimental data for this compound’s physicochemical properties? A8. Key approaches include:

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate structural assignments .

- QSAR modeling : Corrogate logP and solubility data with in vitro permeability (e.g., Caco-2 assays) .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions to explain discrepancies in binding affinity measurements .

Section 5: Crystallography and Advanced Characterization

9. Advanced: Q. Q9. What crystallographic techniques are critical for resolving the solid-state structure of this compound? A9. Essential steps include:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX-TL or Olex2 for structure refinement. Optimize crystal growth via slow evaporation (e.g., ethyl acetate/hexane) .

- Twinned data handling : Apply SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.